2-(4-methylbenzenesulfonyl)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide
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Overview
Description
2-(4-methylbenzenesulfonyl)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide is a complex organic compound that features a sulfonyl group, an indole moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonyl)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Hydrazide Linkage: The final step involves the reaction of the sulfonyl-indole derivative with acetic hydrazide under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group or the hydrazide linkage, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce sulfonamide or hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonyl)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylbenzenesulfonyl)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide: can be compared with other indole derivatives and sulfonyl hydrazides.
Indole-3-carboxaldehyde: Another indole derivative with potential biological activity.
4-methylbenzenesulfonyl hydrazide: A simpler sulfonyl hydrazide compound.
Uniqueness
The uniqueness of 2-(4-methylbenzenesulfonyl)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide lies in its combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-6-8-12(9-7-11)25(23,24)10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMFZWXXKXBLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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